2,8-Dibromophenazine
Overview
Description
2,8-Dibromophenazine is a compound with the molecular formula C12H6Br2N2 . It belongs to the phenazine family of molecules.
Molecular Structure Analysis
The molecular structure of 2,8-Dibromophenazine consists of a phenazine core with bromine atoms at the 2 and 8 positions . The molecular weight is approximately 338 g/mol .Scientific Research Applications
Antiviral Activities
Phenothiazines, including derivatives similar to 2,8-Dibromophenazine, have demonstrated potential in antiviral applications. Specifically, compounds such as chlorpromazine, fluphenazine, and others have shown antiviral activity against a broad spectrum of viruses by inhibiting processes like virus replication, cell-cell fusion, and viral entry into host cells. Further research is needed to validate these findings in animal and human subjects (Otręba, Kośmider, & Rzepecka-Stojko, 2020).
Antitumoral Effects
Studies on phenazine derivatives, closely related to 2,8-Dibromophenazine, have shown promising results in cancer research. For example, phenazine N5,N10-dioxide derivatives exhibited significant antitumoral effects on Caco-2 cells, a human colorectal adenocarcinoma cell line. These compounds were found to inhibit cell growth, alter the cell cycle, induce apoptosis, and not cause significant DNA damage (Pachón et al., 2008).
Educational Applications in Medicinal Chemistry
Phenazine 5,10-dioxides, which are structurally related to 2,8-Dibromophenazine, have been used as models in educational settings to teach students about drug metabolism and activation, particularly in the context of anticancer prodrugs. This interdisciplinary approach integrates biochemistry and organic chemistry, highlighting the importance of understanding drug metabolism and mechanism of action (Lavaggi et al., 2013).
Redox Characteristics and Environmental Role
Phenazines play a crucial role in microbial metabolism and electron transfer. Studies on phenazines, similar to 2,8-Dibromophenazine, have focused on understanding their redox characteristics and their role in facilitating microbial metabolism in natural and engineered environments. This research highlights the environmental significance of phenazines and their potential applications in biotechnology (Chen et al., 2015).
properties
IUPAC Name |
2,8-dibromophenazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVGUWJHWXBGEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C3C=C(C=CC3=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dibromophenazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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